molecular formula C20H32O3 B198269 ent-16S,17-Dihydroxykauran-3-one CAS No. 135683-73-7

ent-16S,17-Dihydroxykauran-3-one

Cat. No.: B198269
CAS No.: 135683-73-7
M. Wt: 320.5 g/mol
InChI Key: MPDUJZZNNBJFAB-XYYNDNLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ent-16S,17-Dihydroxykauran-3-one can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes often involve the use of reagents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include gradient elution with methanol-water mixtures, a flow rate of 1.0 ml/min, and a column temperature of 25°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Euphorbia ebracteolata . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ent-16S,17-Dihydroxykauran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of ent-16S,17-Dihydroxykauran-3-one involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells . The compound’s molecular targets include various enzymes and receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Ent-16S,17-Dihydroxykauran-3-one is unique compared to other similar diterpenoid compounds due to its specific structure and biological activities. Similar compounds include ent-16 beta, 17-dihydroxykauran-19-oic acid and ent-kaur-16-en-19-oic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

(1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUJZZNNBJFAB-XYYNDNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929108
Record name 16,17-Dihydroxykauran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135683-73-7
Record name Kauran-3-one, 16,17-dihydroxy-, (16alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135683737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxykauran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-16S,17-Dihydroxykauran-3-one
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Reactant of Route 6
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